molecular formula C14H8ClN3O4 B12885370 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-76-9

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12885370
CAS No.: 61619-76-9
M. Wt: 317.68 g/mol
InChI Key: LNDJSMFAMMNOIJ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 3-chlorophenyl group, at position 3 with a 5-nitrofuran-2-yl moiety, and at position 4 with a carbaldehyde functional group.

Properties

CAS No.

61619-76-9

Molecular Formula

C14H8ClN3O4

Molecular Weight

317.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H8ClN3O4/c15-10-2-1-3-11(6-10)17-7-9(8-19)14(16-17)12-4-5-13(22-12)18(20)21/h1-8H

InChI Key

LNDJSMFAMMNOIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 3-chlorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 5-nitrofuran-2-yl group: This could be done through a coupling reaction.

    Formylation to introduce the carbaldehyde group: This step often involves the use of formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-Chlorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, including E. coli and Staphylococcus aureus. A study demonstrated that certain pyrazole derivatives showed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Antitubercular Activity

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has been evaluated for its antitubercular properties. A study reported that modifications to the nitrofuran moiety in related compounds preserved their efficacy against Mycobacterium tuberculosis, indicating that this compound could be a lead for developing new antitubercular agents .

Anti-inflammatory Effects

Compounds with similar structural features have shown anti-inflammatory effects. Research involving various pyrazole derivatives indicated their potential to inhibit pro-inflammatory cytokines, suggesting therapeutic roles in conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing novel pyrazole derivatives, researchers evaluated their antimicrobial efficacy against standard bacterial strains. Compounds were tested at varying concentrations, revealing that certain derivatives exhibited enhanced activity compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Antitubercular Activity Assessment

Another significant research effort involved testing the antitubercular activity of modified pyrazole compounds against multiple strains of Mycobacterium tuberculosis. The results indicated that specific modifications to the nitrofuran moiety could improve efficacy, suggesting pathways for developing new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name R1 (Position 1) R3 (Position 3) Biological Activity/Notes Reference ID
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde (Target) 3-Chlorophenyl 5-Nitrofuran-2-yl Antimicrobial (hypothesized) N/A
1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl Pyren-1-yl Used in chalcone synthesis
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl 4-Fluorophenyl Potent antibacterial activity vs. P. aeruginosa
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl 4-Methoxyphenyl Precursor to anti-inflammatory triazolethiones
1-(3-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl 2,4-Dichloro-5-fluorophenyl Higher molecular weight (369.6 g/mol)

Key Observations :

  • Electron-Withdrawing Groups : The 5-nitrofuran-2-yl group in the target compound likely enhances reactivity compared to pyren-1-yl (electron-rich) or 4-methoxyphenyl (electron-donating) substituents.
  • Antimicrobial Activity : The 4-isopropylbenzyl analog () shows broad-spectrum antibacterial activity, suggesting that bulky alkyl/aryl groups at R1 improve membrane penetration .
  • Anti-Inflammatory Potential: Methoxy-substituted analogs () yield triazolethione derivatives with significant anti-inflammatory activity, indicating that R3 modifications can redirect biological targets .

Comparison with Analog Syntheses :

  • Pyrenyl Derivatives: Require pyren-1-yl acetophenone, which introduces steric challenges due to the bulky pyrene group .
  • Fluorophenyl Analogs : Use 4-fluorophenyl ketones, enabling crystallization for structural confirmation via SHELX () .
Antibacterial Activity
  • The 4-isopropylbenzyl analog () exhibited MIC values of 4–8 µg/mL against P. aeruginosa and S. aureus, outperforming ampicillin .
  • Hypothesis for Target Compound : The 5-nitrofuran group may confer activity against anaerobic bacteria and protozoa, akin to nitrofurantoin, but this requires experimental validation.
Anti-Inflammatory Activity
  • The triazolethione derivative of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde () showed 75% inhibition in carrageenan-induced edema models, comparable to diclofenac .

Physicochemical Properties

  • Molecular Weight : The target compound (C14H9ClN3O3) has a theoretical molecular weight of 302.7 g/mol, lower than the dichloro-fluoro analog (369.6 g/mol, ) .

Biological Activity

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H8ClN3O3\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{O}_{3}

Key Features:

  • Contains a chlorophenyl group which may enhance its biological activity.
  • The nitrofuran moiety is known for contributing to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde have shown significant inhibitory effects against various cancer cell lines.

Case Study:
A study evaluated a series of pyrazole derivatives for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that pyrazoles with halogen substituents exhibited enhanced cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. In vitro assays have demonstrated that similar compounds effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:
A series of 1-acetyl-3-substituted pyrazoles were synthesized and screened for anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
1a84.276
2b6193
Dexamethasone86.7286

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively explored. Studies indicate that compounds with nitrofuran substitutions exhibit significant antibacterial and antifungal activities.

Table of Antimicrobial Activity:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Aspergillus niger40 µg/mL

In a comparative study, the compound demonstrated promising results against both bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents can significantly affect potency and selectivity against specific biological targets.

Key Observations:

  • The presence of electron-withdrawing groups (like nitro) enhances the reactivity and biological activity.
  • Substituents on the phenyl ring can modulate lipophilicity and cellular uptake, influencing overall efficacy.

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